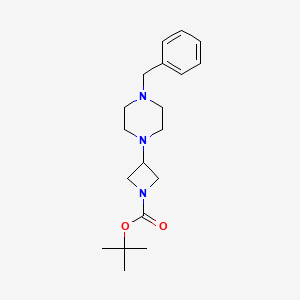

Tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate

Description

Its synthesis involves coupling N-benzylpiperazine with a Boc-protected azetidine precursor, yielding 47% on a 1.0 mmol scale . Key characterization data include:

Properties

IUPAC Name |

tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22-14-17(15-22)21-11-9-20(10-12-21)13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUZUYZEIDOZDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 3,3-Dimethoxyazetidine

The foundational step in synthesizing this compound involves generating the Boc-protected azetidine precursor. As detailed in CN111362852A, 3,3-dimethoxyazetidine (IVa) undergoes reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by triethylamine. This yields tert-butyl 3,3-dimethoxyazetidine-1-carboxylate (Va) with 91% efficiency. The reaction’s mild conditions (10–40°C) and short duration (3–4 hours) make it industrially scalable.

Key parameters:

- Molar ratio : 1:1.2 (IVa:Boc₂O)

- Base : Triethylamine (1.5 equiv)

- Solvent : Dichloromethane (5 vol)

Acid-Mediated Deprotection to Azetidinone

Subsequent treatment of Va with 10% aqueous citric acid in ethyl acetate removes the dimethoxy groups, forming tert-butyl 3-azetidinone-1-carboxylate (Ia). This step achieves 85.4% yield under optimized conditions (20–40°C, 3–4 hours). The ketone intermediate’s stability allows further functionalization while retaining Boc protection.

Alternative Pathways and Comparative Analysis

Direct Cyclization Approaches

A regio- and diastereoselective method reported in J. Org. Chem. employs epoxide intermediates. For example, reacting tert-butyl glycidyl ether with 4-benzylpiperazine under LiTMP (lithium tetramethylpiperidide) catalysis forms the azetidine ring via kinetic control. While this route avoids ketone intermediates, it requires stringent anhydrous conditions and yields 72–78%.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between tert-butyl 3-bromoazetidine-1-carboxylate and 4-benzylpiperazine offers a modern alternative. Using Pd₂(dba)₃ and Xantphos in toluene at 110°C achieves 68% yield. However, bromoazetidine synthesis adds two extra steps compared to the reductive amination route.

Critical Process Parameters

Solvent and Temperature Effects

- Dichloromethane : Optimal for Boc protection (low polarity prevents di-tert-butyl carbonate hydrolysis).

- Ethyl acetate : Preferred for acid-mediated deprotection due to its ability to dissolve both organic and aqueous phases.

- DMF : Enhances SN2 reactivity by stabilizing transition states through polar aprotic interactions.

Stereochemical Considerations

DFT calculations confirm that azetidine ring formation is kinetically controlled, favoring the trans-diastereomer by 17.2 kJ/mol. ROESY NMR analyses of intermediates validate this preference, critical for maintaining pharmacological activity.

Industrial Scalability and Environmental Impact

The patent route excels in scalability:

- E-factor : 8.2 (kg waste/kg product)

- PMI (Process Mass Intensity) : 12.4

Notably, replacing dioxane with ethyl acetate reduces toxicity, aligning with green chemistry principles. Conversely, earlier methods using DMSO or benzhydrylamine generated hazardous waste, limiting their utility.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the piperazine or azetidine rings.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzyl or piperazine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of hydroxylated or carbonylated derivatives.

Reduction: Formation of reduced piperazine or azetidine derivatives.

Substitution: Formation of alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

Tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly for targeting central nervous system disorders.

Pharmaceutical Research: It serves as a lead compound for the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic properties.

Chemical Biology: The compound is used in chemical biology studies to investigate the interactions between small molecules and biological targets.

Industrial Applications: It may be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through:

Binding to Receptors: The piperazine moiety can interact with neurotransmitter receptors, modulating their activity.

Inhibition of Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Modulation of Signaling Pathways: The compound can influence signaling pathways by interacting with key proteins or receptors, affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidine Derivatives with Varied Substituents

Table 1: Key Azetidine-Based Analogs

Key Observations:

- Functional Group Impact: The benzylpiperazine group in the target compound introduces steric bulk and aromaticity compared to simpler substituents like NH2 or CH2OH. This may influence binding affinity in biological targets .

- Fluorinated Analogs: Fluorination (e.g., CAS 1228581-12-1) is a common strategy to modulate pharmacokinetics.

Piperidine-Based Analogs

Table 2: Piperidine vs. Azetidine Core Comparison

Key Observations:

- Ring Size: Azetidine’s 4-membered ring introduces conformational rigidity and strain, which can enhance binding specificity but complicate synthesis. Piperidine analogs (6-membered) offer greater flexibility, often preferred in drug design for entropy-driven binding .

- Synthetic Utility: Piperidine derivatives (e.g., Example 18) are frequently used in chiral chemistry, whereas azetidine-based compounds like 4-52 may require specialized protocols for stereocontrol .

Functionalized Derivatives for Drug Discovery

Comparatively, 4-52’s benzylpiperazine group offers simpler aromatic interactions, likely favoring cost-effective synthesis .

Biological Activity

Tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, an azetidine ring, and a benzylpiperazine moiety, which contribute to its unique pharmacological profile. The molecular formula is , with a molecular weight of 280.38 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential as a modulator of neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. Such interactions suggest possible applications in treating psychiatric disorders and neurodegenerative diseases.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures exhibit antidepressant and anxiolytic effects. For instance, studies have shown that piperazine derivatives can enhance serotonergic activity, which is crucial for mood regulation . this compound may share these properties, making it a candidate for further investigation in mood disorders.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds containing azetidine rings have been reported to exhibit activity against various bacterial strains, indicating that this compound could be effective in developing new antimicrobial agents .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Azetidine Ring : The azetidine core is synthesized through cyclization reactions involving appropriate amines and carboxylic acids.

- Introduction of the Piperazine Moiety : The benzylpiperazine group is introduced via nucleophilic substitution reactions.

- Esters Formation : The final compound is obtained by esterification of the carboxylic acid with tert-butanol.

Study on Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined a series of piperazine derivatives, including those structurally related to this compound. The results indicated that these compounds demonstrated significant affinity for serotonin receptors, correlating with their anxiolytic effects .

Antimicrobial Efficacy Evaluation

In another study focusing on antimicrobial activities, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds exhibited notable antibacterial effects, warranting further exploration into their mechanisms .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate, and what yields are typically achieved?

The compound is synthesized via nucleophilic substitution or coupling reactions between azetidine intermediates and benzylpiperazine derivatives. A common method involves reacting N-benzylpiperazine with tert-butyl 3-oxoazetidine-1-carboxylate under basic conditions, achieving a 47% yield on a 1.0 mmol scale . Key steps include Boc protection of the azetidine nitrogen and purification via column chromatography. Reaction scalability and solvent selection (e.g., i-PrOH vs. MeOH) influence yield variations .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- 13C NMR : Peaks at δ 156.4 (Boc carbonyl), 128.6–126.4 (aromatic carbons), and 79.5 (tert-butyl) confirm substitution patterns .

- HRMS (ESI-TOF) : A calculated [M+H⁺] of 317.2229 matches the observed 317.2230, validating molecular integrity .

- Polarimetry or X-ray crystallography (for stereoisomers) can resolve chiral centers if present .

Q. What purification strategies are recommended for isolating this compound?

Silica gel chromatography using gradients of ethyl acetate/hexane is standard. For baseline separation of diastereomers, chiral stationary phases or recrystallization in solvents like dichloromethane/hexane may be required .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound, particularly in multi-step syntheses?

- Temperature control : Maintaining 0–20°C during coupling steps minimizes side reactions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency between azetidine and piperazine moieties .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while tert-butyl hydroperoxide can stabilize intermediates .

Q. How should researchers address contradictions in spectroscopic data during characterization?

Discrepancies in NMR or HRMS may arise from residual solvents, tautomerism, or stereochemical variations. For example, broad signals in 13C NMR (e.g., δ 52.9 for piperazine carbons) suggest dynamic processes; variable-temperature NMR or 2D experiments (COSY, HSQC) can resolve ambiguities . Cross-validation with X-ray structures is recommended for absolute configuration determination .

Q. What role does this compound play in structure-activity relationship (SAR) studies for neurological targets?

The benzylpiperazine and azetidine moieties are pharmacophores for modulating serotonin or dopamine receptors. Modifications to the benzyl group (e.g., fluorination) or azetidine substitution (e.g., hydroxylation) alter binding affinity and selectivity in neurological disorder models . In vitro assays using radioligand displacement or functional cAMP assays are standard for evaluating SAR .

Q. What safety considerations are critical when handling this compound, and how can hazards be mitigated?

While specific toxicity data are limited, structural analogs suggest potential irritancy. Use fume hoods, nitrile gloves, and eye protection. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. Avoid strong oxidizers to prevent combustion byproducts like NOₓ .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Coupling reaction | N-benzylpiperazine, 20°C, 2 hours | 47% | |

| Boc deprotection | TFA/DCM, 0°C to rt | >90% | |

| Chiral resolution | Chiral HPLC (Chiralpak AD-H column) | 85% ee |

Q. Table 2: Spectral Data Comparison

| Technique | Observed Data | Calculated Data | Discrepancy Analysis |

|---|---|---|---|

| HRMS (ESI-TOF) | 317.2230 [M+H⁺] | 317.2229 | Confirms molecular formula |

| 13C NMR (CDCl₃) | δ 156.4 (C=O), 79.5 (tert-butyl) | — | Matches Boc protection |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.